molecular formula C9H11NO B1368815 7-METHOXY-2,3-DIHYDRO-1H-INDOLE CAS No. 334986-99-1

7-METHOXY-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B1368815
CAS No.: 334986-99-1
M. Wt: 149.19 g/mol
InChI Key: QLVATPFLTCNUBR-UHFFFAOYSA-N
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Description

7-METHOXY-2,3-DIHYDRO-1H-INDOLE is an organic compound with the molecular formula C9H11NO It is a derivative of indoline, characterized by a methoxy group (-OCH3) attached to the seventh position of the indoline ring

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of this compound often begins with indoline as the starting material.

    Purification: The product is typically purified using techniques such as column chromatography to ensure high purity.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to enhance efficiency and yield.

    Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize production while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Indole derivatives with various functional groups.

    Reduction Products: Reduced forms of this compound with different degrees of hydrogenation.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Chemistry:

    Building Block: this compound is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Enzyme Inhibition: Research has shown that this compound and its derivatives can inhibit certain enzymes, making them potential candidates for drug development.

    Biological Probes: It is used as a probe in biological studies to investigate cellular processes.

Medicine:

    Drug Development: The compound’s ability to interact with biological targets makes it a valuable lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Potential therapeutic applications include treatments for neurological disorders and cancer.

Industry:

    Material Science: this compound is used in the development of new materials with unique properties.

    Agriculture: It is explored for use in agrochemicals to enhance crop protection and yield.

Molecular Targets and Pathways:

    Enzyme Interaction: this compound interacts with specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular responses.

Pathways Involved:

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular communication and function.

    Gene Expression: It may affect gene expression by interacting with transcription factors and other regulatory proteins.

Scientific Research Applications

Photocleavage Efficiency in Neuroactive Amino Acids

7-Methoxyindoline and its derivatives play a significant role in the field of photochemistry, particularly in enhancing photocleavage efficiency. A study by Papageorgiou & Corrie (2000) demonstrated that substituents like 4-methoxy improve the efficiency of photocleavage in 1-acyl-7-nitroindolines, which are precursors for neuroactive amino acids. This enhancement is critical for applications in controlled drug delivery and photoactivated therapies.

Influence on Neurodegenerative Disorder Therapy

7-Methoxyindoline derivatives have shown potential in the therapy of neurodegenerative disorders. For instance, Kunes et al. (2005) explored the influence of L-carnitine on the absorption of 7-methoxytacrine (7-MEOTA), an acetylcholine-esterase inhibitor, suggesting its potential efficacy in treating conditions like Alzheimer's disease.

Melatonin Receptor Binding and Regulation

The study of melatonin analogs derived from indoles, including 7-methoxyindoline, is significant in understanding melatonin receptor function. Research by Faust et al. (2000) showed that certain 7-methoxyindoline derivatives have higher binding affinities to melatonin receptors, indicating their potential as therapeutic agents for sleep disorders and circadian rhythm regulation.

Potential in Alzheimer’s Disease Treatment

The synthesis of 7-Methoxytacrine (7-MEOTA)-donepezil like compounds, as reported by Korábečný et al. (2014), shows promise in the treatment of Alzheimer's disease. These compounds exhibit inhibition properties for enzymes relevant to Alzheimer’s and suggest a pathway for developing new therapeutic agents.

Applications in Organic Electrode Materials

7-Methoxyindoline derivatives are also explored in the field of organic electronics. Hansen et al. (2018) synthesized a novel styrenic nitroxide polymer from a 7-methoxyindoline derivative, demonstrating its application as a high-voltage cathode material in organic radical batteries.

Comparison for Alzheimer's Disease Drugs

In a study comparing drugs for Alzheimer's disease, Pohanka et al. (2008) evaluated 7-methoxytacrine (7-MEOTA) and found it to be a stronger inhibitor of acetylcholinesterase than tacrine, suggesting its potential as a more favorable treatment option for cognitive manifestations of Alzheimer's disease.

Safety and Hazards

The safety information for 7-Methoxyindoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H319, and H412 . Precautionary measures include P273, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

7-Methoxyindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. 7-Methoxyindoline can act as a substrate for this enzyme, leading to its hydroxylation and subsequent metabolic transformation . Additionally, it has been observed to interact with certain receptors in the nervous system, potentially influencing neurotransmitter activity.

Cellular Effects

The effects of 7-Methoxyindoline on cellular processes are diverse. In neuronal cells, it has been shown to modulate cell signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, 7-Methoxyindoline has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, 7-Methoxyindoline exerts its effects through several mechanisms. It can bind to specific receptors, such as serotonin receptors, altering their activity and downstream signaling pathways . Additionally, it may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxyindoline can vary over time. The compound is relatively stable under standard conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 7-Methoxyindoline can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Methoxyindoline in animal models are dose-dependent. At low doses, it may enhance cognitive function and exhibit neuroprotective effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

7-Methoxyindoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 7-Methoxyindoline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the organic cation transporter, influencing its cellular uptake and distribution . The compound’s localization within specific tissues can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Methoxyindoline is crucial for its activity. It has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it may localize to the endoplasmic reticulum, affecting protein synthesis and folding . These localization patterns are often directed by specific targeting signals and post-translational modifications.

Comparison with Similar Compounds

    Indoline: The parent compound of 7-METHOXY-2,3-DIHYDRO-1H-INDOLE, lacking the methoxy group.

    7-Hydroxyindoline: A similar compound with a hydroxyl group (-OH) instead of a methoxy group.

    7-Methylindoline: Another derivative with a methyl group (-CH3) at the seventh position.

Uniqueness:

    Chemical Properties: The presence of the methoxy group imparts unique chemical properties to this compound, such as increased electron density and reactivity.

    Biological Activity: The methoxy group enhances the compound’s ability to interact with biological targets, making it more potent in certain applications.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVATPFLTCNUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564695
Record name 7-Methoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334986-99-1
Record name 7-Methoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-2,3-dihydro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing methoxyindolines, specifically 7-Methoxyindoline?

A1: Methoxyindolines, including 7-Methoxyindoline, serve as crucial precursors to methoxyindoles. [] These indole derivatives are important building blocks in organic synthesis and medicinal chemistry. The presence of the methoxy group can significantly influence the reactivity and biological activity of the indole scaffold. Therefore, developing efficient synthetic routes to these compounds, like the one described for 7-Methoxyindoline, is valuable for exploring their potential applications.

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